molecular formula C20H23N3O3 B2722597 3-(3-Phenylureido)cyclohexyl phenylcarbamate CAS No. 1351634-81-5

3-(3-Phenylureido)cyclohexyl phenylcarbamate

Cat. No.: B2722597
CAS No.: 1351634-81-5
M. Wt: 353.422
InChI Key: YNSAUPOZPNVQDV-UHFFFAOYSA-N
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Description

3-(3-Phenylureido)cyclohexyl phenylcarbamate is a chemical research reagent designed for investigative use in biochemical and pharmacological studies. This compound belongs to a class of 1,3-disubstituted ureas and shares a structural relationship with well-characterized activators of the heme-regulated inhibitor (HRI), a key eukaryotic translation initiation factor 2 alpha (eIF2α) kinase . By activating HRI, related compounds trigger the phosphorylation of eIF2α, a central mechanism in the integrated stress response that modulates translation initiation and regulates cell proliferation, differentiation, and adaptation to cellular stress . Researchers can utilize this reagent as a molecular tool to probe the eIF2α phosphorylation pathway and its downstream effects, including the modulation of gene expression through proteins like the transcription factor CHOP . The structural features of the cyclohexyl phenylcarbamate group are associated with improved metabolic stability and drug-like properties in research compounds, making them suitable for more complex assay systems . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct their own experiments to determine the specific activity and applicability of this compound for their unique research objectives.

Properties

IUPAC Name

[3-(phenylcarbamoylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(21-15-8-3-1-4-9-15)22-17-12-7-13-18(14-17)26-20(25)23-16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSAUPOZPNVQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

Several strategic approaches can be employed for synthesizing 3-(3-Phenylureido)cyclohexyl phenylcarbamate:

Linear Synthesis

This approach involves sequential introduction of functional groups onto the cyclohexyl backbone. Typically, the cyclohexyl core is first functionalized at the appropriate positions, followed by introduction of either the phenylureido or phenylcarbamate group, and finally installation of the remaining functional group.

Convergent Synthesis

In this approach, advanced intermediates containing the required functional groups are prepared separately and then coupled in the final steps. This method often offers advantages in terms of efficiency and overall yield.

Protecting Group Strategies

Due to the presence of multiple reactive functional groups, strategic use of protecting groups may be necessary to achieve selective functionalization at desired positions of the cyclohexyl ring.

Detailed Preparation Methods

Synthesis of Cyclohexyl Precursors

The preparation of appropriately functionalized cyclohexyl derivatives is crucial for successful synthesis of the target compound. These precursors typically include 3-aminocyclohexanol or related compounds with suitable protecting groups.

Synthesis of trans-4-Hydroxycyclohexylamine Derivatives

A key starting material for introducing both ureido and carbamate groups is trans-4-hydroxycyclohexylamine, which can be prepared through several routes:

(1,4-trans)-4-Hydroxycyclohexan-1-amine + Protecting group → Protected (1,4-trans)-4-hydroxycyclohexan-1-amine

The trans-isomer is often preferred due to its defined conformation. The hydroxyl and amino groups can serve as handles for introducing the phenylcarbamate and phenylureido groups, respectively.

Introduction of the Phenylureido Group

The phenylureido moiety can be introduced through reaction of an amine with phenyl isocyanate or alternative reagents.

Direct Method Using Phenyl Isocyanate

The most straightforward approach involves reaction of the amine-functionalized cyclohexyl derivative with phenyl isocyanate:

Cyclohexylamine derivative + Phenyl isocyanate → Phenylureido-cyclohexyl derivative

This reaction typically proceeds in good yields under mild conditions and can be performed in various solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.

Alternative Method Using Carbonyldiimidazole (CDI)

For cases where phenyl isocyanate may be too reactive or unavailable, an alternative approach using carbonyldiimidazole can be employed:

m-Phenylenediamine + CDI → Phenyl isocyanate intermediate
Phenyl isocyanate intermediate + Cyclohexylamine derivative → Phenylureido-cyclohexyl derivative

This method, though involving an additional step, offers better control over the reaction and can reduce side product formation.

Introduction of the Phenylcarbamate Group

The phenylcarbamate group can be introduced through several methods, each with distinct advantages.

Using Phenyl Chloroformate

A direct approach involves reaction of the hydroxyl group of the cyclohexyl derivative with phenyl chloroformate, followed by reaction with ammonia or an appropriate amine:

Cyclohexanol derivative + Phenyl chloroformate → Phenyl cyclohexyl carbonate
Phenyl cyclohexyl carbonate + NH3 → Cyclohexyl phenylcarbamate

This method typically requires basic conditions, such as using pyridine or triethylamine as both solvent and base.

Using Phenyl Isocyanate

An alternative approach involves direct reaction of the cyclohexanol derivative with phenyl isocyanate:

Cyclohexanol derivative + Phenyl isocyanate → Cyclohexyl phenylcarbamate

This reaction may require catalysis by organic bases such as 4-dimethylaminopyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Sequential Synthesis of this compound

The most effective strategy for synthesizing the target compound involves a sequential approach:

  • Protection of the amine group of trans-3-aminocyclohexanol
  • Introduction of the phenylcarbamate group at the hydroxyl position
  • Deprotection of the amine group
  • Formation of the phenylureido group

This sequence minimizes potential side reactions and cross-reactivity between the reactive functional groups.

Optimization of Reaction Conditions

Careful optimization of reaction conditions is essential for maximizing yield and purity of the final product.

Solvent Selection

Table 1 summarizes the effect of different solvents on the phenylureido formation reaction:

Solvent Temperature (°C) Reaction Time (h) Yield (%)
DMF 60 2-3 65-75
THF 50-60 4-6 60-70
DMSO 60-80 2-3 70-80
Acetone 50-60 8-10 45-55
DCM 25-35 12-16 50-60

DMF and DMSO generally provide the best combination of yield and reaction time for the phenylureido formation.

Base Selection for Carbamate Formation

The choice of base significantly affects the formation of the phenylcarbamate group, as shown in Table 2:

Base Solvent Temperature (°C) Yield (%)
Triethylamine DCM 0-25 65-75
DMAP DCM 0-25 80-90
Pyridine - 25 70-80
Potassium carbonate Acetone 50-60 55-65
DIPEA DMF 25 75-85

DMAP shows superior catalytic activity for the phenylcarbamate formation, often yielding the best results.

Purification and Characterization

Purification Methods

The crude this compound typically requires purification through:

  • Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes mixtures)
  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate/hexanes)

Characterization Techniques

Comprehensive characterization of the final product should include:

  • NMR spectroscopy (¹H, ¹³C) to confirm structural features
  • Mass spectrometry for molecular weight confirmation
  • FTIR spectroscopy to verify the presence of key functional groups
  • HPLC analysis to assess purity
  • Melting point determination for crystalline products

One-Pot Synthesis Approaches

Recent advances have explored one-pot methodologies to streamline the synthesis of complex ureido-carbamate compounds.

Palladium-Catalyzed Approach

A promising one-pot method involves palladium-catalyzed reactions for simultaneous formation of urea and carbamate linkages:

Cyclohexyl precursor + Phenyl isocyanate + CO + Catalyst → this compound

This approach typically employs Pd(OAc)₂ as catalyst, with phosphine ligands and bases such as triethylamine in THF or similar solvents.

Advanced Synthetic Methodologies

Click Chemistry Approaches

Recent developments have explored the application of click chemistry principles for the efficient synthesis of ureido and carbamate functionalities:

Azide-functionalized cyclohexyl derivative + Alkyne reagents → Functionalized cyclohexyl derivatives

These approaches offer advantages in terms of reaction efficiency, selectivity, and environmentally friendly conditions.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a promising methodology for the synthesis of complex molecules containing multiple functional groups:

  • Better control of reaction parameters
  • Improved heat and mass transfer
  • Opportunity for automation and scale-up
  • Enhanced safety profiles for hazardous reagents

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylureido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding phenylureido and phenylcarbamate derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with amine or alcohol functional groups.

    Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Phenylureido)cyclohexyl phenylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Phenylureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, it may inhibit key enzymes involved in disease progression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamate Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
3-(3-Phenylureido)cyclohexyl phenylcarbamate Cyclohexyl Phenylcarbamate, Phenylureido Carbamate, Urea N/A
Propham (Isopropyl phenylcarbamate) Isopropyl Phenylcarbamate Carbamate
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates Phenyl Chlorophenyl, Alkyl-carbamate Carbamate, Chloro-substituted
Methyl (3-hydroxyphenyl)-carbamate Methyl 3-Hydroxyphenylcarbamate Carbamate, Hydroxyl
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Cyclohexyl Perfluorophenyl, Thiourea Thiourea, Dimethylamino

Key Observations :

  • Propham lacks the phenylureido and cyclohexyl groups, resulting in simpler pharmacokinetics and widespread use as a herbicide .
  • Methyl (3-hydroxyphenyl)-carbamate demonstrates how hydroxyl groups improve aqueous solubility, contrasting with the hydrophobic phenylureido group in the target compound .
  • Thiourea derivatives () highlight the impact of replacing carbamate with thiourea, which may alter hydrogen-bonding capacity and toxicity profiles .

Physicochemical Properties

Table 2: Lipophilicity and Stability Trends

Compound Type log k (HPLC) Stability Notes Reference
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates 2.8–4.1 High lipophilicity due to chloro groups; stable under acidic conditions
Propham ~2.0 (estimated) Moderate lipophilicity; hydrolyzes readily in alkaline environments
Methyl (3-hydroxyphenyl)-carbamate 1.5–2.0 Lower lipophilicity due to hydroxyl group; susceptible to oxidation
This compound (Predicted) ~3.5–4.5 Expected high lipophilicity from aromatic groups; stability dependent on urea-carbamate synergy N/A

Key Observations :

  • Chlorinated carbamates () show elevated log k values, suggesting the target compound’s phenyl groups may similarly increase membrane permeability .
  • The phenylureido group could enhance thermal stability compared to aliphatic carbamates like propham, which degrade faster under basic conditions .

Key Observations :

  • The target compound’s dual functional groups may enable dual mechanisms, such as simultaneous enzyme inhibition (carbamate) and receptor binding (urea), differentiating it from single-mechanism analogs like propham .
  • Thiourea derivatives () are often explored in catalysis or metal chelation, whereas carbamates dominate in biocidal applications .

Biological Activity

3-(3-Phenylureido)cyclohexyl phenylcarbamate is a synthetic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H24N4O2C_{20}H_{24}N_{4}O_{2} and a molecular weight of approximately 352.43 g/mol. Its structure features a cyclohexyl ring substituted with phenylureido and phenylcarbamate groups, which contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC20H24N4O2C_{20}H_{24}N_{4}O_{2}
Molecular Weight352.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

This compound exhibits its biological activity primarily through the inhibition of specific enzymes or receptors. The compound's ability to bind to these molecular targets allows it to modulate various biochemical pathways, which can lead to therapeutic effects in different medical contexts.

Key Mechanisms

  • Enzyme Inhibition : The compound is known to inhibit enzymes involved in critical pathways, including those related to inflammation and cancer progression.
  • Receptor Modulation : It can interact with receptor sites, influencing signal transduction pathways that are crucial for cellular responses.

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer effects. It has been observed to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) at micromolar concentrations.

Neuroprotective Effects

In the context of neurodegenerative diseases, this compound has shown promise as a neuroprotective agent. It was found to mitigate cell death in motor neurons exposed to stressors like cyclopiazonic acid, potentially through the inhibition of apoptotic pathways mediated by JNK signaling.

Case Study 1: Anti-inflammatory Mechanism

A study conducted on macrophage cells treated with lipopolysaccharides (LPS) revealed that this compound significantly decreased the levels of TNF-alpha and IL-6. This reduction was attributed to the compound's ability to inhibit NF-kB signaling pathways.

Case Study 2: Cancer Cell Proliferation

In vitro experiments using human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

Research Findings

Recent research highlights include:

  • MAPK Pathway Inhibition : The compound has been linked to the inhibition of MAPK pathways, which are crucial in regulating cell growth and apoptosis.
  • Synergistic Effects : When combined with other therapeutic agents, this compound showed enhanced efficacy, suggesting potential for combination therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Phenylureido)cyclohexyl phenylcarbamate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Ureido Formation : Reacting cyclohexylamine derivatives with phenyl isocyanate to form the 3-phenylureido intermediate.

Carbamate Formation : Coupling the intermediate with phenyl chloroformate under anhydrous conditions (e.g., dichloromethane) at 0–5°C to minimize hydrolysis .

  • Characterization : Use 1H^1 \text{H}-NMR to confirm carbamate formation (δ = 4.76 ppm for the cyclohexyl C-H adjacent to the carbamate group) and IR spectroscopy to identify the carbonyl stretch (~1690–1720 cm1^{-1}) .

Q. What spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • 1H^1 \text{H}- and 13C^{13}\text{C}-NMR : Resolve stereochemistry and confirm substituent positions (e.g., cyclohexyl ring protons split into multiplet patterns at δ = 1.2–2.1 ppm) .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+^+ peaks with <2 ppm error) .
  • Elemental Analysis : Ensure purity (>95% by C, H, N percentages) .

Q. How does solvent choice impact the stability of this compound during synthesis?

  • Methodological Answer : Anhydrous solvents (e.g., dichloromethane, dioxane) are critical to prevent carbamate hydrolysis. Trace moisture leads to phenylcarbamic acid byproducts, detectable via TLC (Rf shift) or 1H^1 \text{H}-NMR (disappearance of δ = 4.76 ppm peak) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for phenylcarbamate derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects. For example:

  • Nematicidal Activity : In phenylcarbamate derivatives, electron-withdrawing groups (e.g., nitro in 29 ) enhance activity, while methoxy groups (e.g., 35 ) reduce it .
  • Experimental Design : Conduct side-by-side bioassays under standardized conditions (e.g., 1000 ppm concentration, 48h exposure) and use ANOVA to compare toxicity means. Include positive controls (e.g., commercial nematicides) .

Q. What strategies optimize the reaction yield of this compound when scaling up?

  • Methodological Answer :

  • Catalyst Screening : Test bases like N-methylimidazole (20 mol% boosts yield to 85% vs. 50% without catalyst) .
  • Temperature Gradients : Use microreactors to maintain low temperatures (<10°C) during exothermic steps (e.g., isocyanate addition) .
  • Workup Efficiency : Quench excess isocyanate with diethylamine and purify via silica gel flash chromatography (hexane/ethyl acetate gradient) .

Q. How do steric and electronic effects of substituents influence the compound’s metal-ion recognition properties?

  • Methodological Answer : In cellulose-phenylcarbamate hybrids (e.g., Cel-1 ), bulky cyclohexyl groups enhance selectivity for Fe3+^{3+} and Cu2+^{2+} via chelation.

  • Fluorescence Quenching Assays : Titrate metal ions into a 0.1 mM solution of Cel-1 in DMSO and measure emission at λex_{\text{ex}}= 350 nm. Stern-Volmer plots quantify binding constants .
  • Comparative Studies : Replace cyclohexyl with phenyl groups to assess steric hindrance’s role .

Q. What computational methods predict the binding affinity of this compound to biological targets like VEGFR-2?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with VEGFR-2 crystal structure (PDB ID: 4AGD). Focus on the ATP-binding pocket; prioritize poses with hydrogen bonds to Cys919 and hydrophobic interactions with Leu840 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .

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